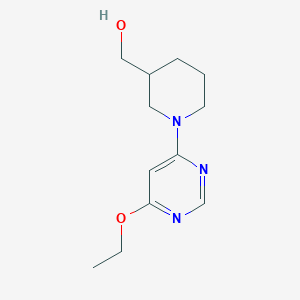

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-2-17-12-6-11(13-9-14-12)15-5-3-4-10(7-15)8-16/h6,9-10,16H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWDYRPLICJLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235248 | |

| Record name | 3-Piperidinemethanol, 1-(6-ethoxy-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404192-13-7 | |

| Record name | 3-Piperidinemethanol, 1-(6-ethoxy-4-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404192-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinemethanol, 1-(6-ethoxy-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol

Executive Summary

This technical guide provides a robust, multi-technique framework for the unequivocal structure elucidation of the novel heterocyclic compound, (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol. In the dynamic field of drug discovery and development, the precise determination of a molecule's chemical structure is a non-negotiable cornerstone of safety, efficacy, and intellectual property. This document is intended for researchers, analytical scientists, and professionals in drug development, offering a detailed, first-principles approach to structural verification.

The methodology herein is built on a self-validating system, where data from orthogonal analytical techniques are integrated to provide an unambiguous confirmation of the compound's identity, connectivity, and constitution. We will detail field-proven protocols for High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Beyond merely listing procedural steps, this guide explains the causality behind experimental choices and provides a predictive interpretation of the spectral data, empowering the scientist to not only confirm the target structure but also to identify potential isomers or impurities.

Compound Identification and Proposed Structure

Before commencing any analytical workflow, it is crucial to establish the foundational data for the target compound.

-

IUPAC Name: (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol

-

Molecular Formula: C₁₂H₁₉N₃O₂

-

Exact Mass: 237.1477

-

Molecular Weight: 237.30 g/mol

-

SMILES: CCO-c1cc(ncn1)-N1CCCC(C1)-CO

Proposed Structure with Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used throughout this guide. This numbering is for analytical purposes and may not conform to IUPAC nomenclature standards.[1][2]

Analytical Strategy: A Multi-Modal Approach

The definitive elucidation of a novel structure relies on the convergence of evidence from multiple analytical techniques. No single method provides all the necessary information. Our strategy is designed as a self-validating workflow where each result cross-verifies the others.

The workflow begins with determining the molecular formula (HRMS) and identifying key functional groups (IR). It then proceeds to establish the carbon-hydrogen framework and atom-to-atom connectivity using a suite of advanced NMR techniques.

-

Piperidine to Pyrimidine Linkage: The most crucial correlations are from the piperidine protons adjacent to the nitrogen (H-2, H-6) to the pyrimidine carbon C-4'. This unequivocally proves the point of attachment.

-

Ethoxy Group Position: Protons of the ethoxy methylene (H-1'') will correlate to the pyrimidine carbon C-6', confirming its position.

-

Methanol Group Position: The methanol methylene protons (H-8) will show a correlation to the piperidine methine carbon C-3, confirming that the substituent is on the 3-position of the piperidine ring.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [3]While it doesn't provide detailed connectivity, it serves as a quick check to ensure the expected functional groups are present.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Predicted Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad) | O-H stretch | Alcohol (-OH) |

| ~2950-2850 | C-H stretch | Aliphatic (sp³) |

| ~1600, ~1570 | C=N, C=C stretch | Pyrimidine Ring |

| ~1250, ~1050 | C-O stretch | Ether (Ar-O-Et), Alcohol (C-O) |

The presence of a broad peak around 3350 cm⁻¹ is characteristic of the hydroxyl group's O-H stretch. The C-H stretches confirm the aliphatic nature of the piperidine and ethoxy groups, while the aromatic stretches confirm the pyrimidine ring.

Conclusion and Data Consolidation

The definitive structure of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol is confirmed when all acquired data are in full agreement. The HRMS data validates the molecular formula C₁₂H₁₉N₃O₂. The IR spectrum confirms the presence of hydroxyl, ether, and aromatic functional groups. The complete and unambiguous assignment of all ¹H and ¹³C NMR signals, supported by the specific connectivity patterns observed in COSY, HSQC, and particularly the key HMBC correlations, provides a self-validating and unassailable proof of the final structure. This systematic approach ensures the highest level of scientific integrity and is essential for regulatory submissions and further drug development activities.

References

-

San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry. Retrieved from [Link]

-

Holčapek, M., et al. (2018). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). Pure and Applied Chemistry, 90(9), 1467-1492. Retrieved from [Link]

-

ResearchGate. (n.d.). The high-resolution mass spectrometry (HRMS) analyses for the identification of the possible Ru species. Retrieved from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL Resonance. Retrieved from [Link]

-

Fisch, L. (2014). Organic Chemistry IUPAC Nomenclature Demystified With A Simple Puzzle Piece Approach. James Ashenhurst - Master Organic Chemistry. Retrieved from [Link]

-

Devarasetty, S., et al. (2014). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 26(3), 775-778. Retrieved from [Link]

-

Hasegawa, C., et al. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Drug Testing and Analysis, 14(5), 749-764. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Chemical Nomenclature and Structure Representation Division. Retrieved from [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A High-Resolution Mass Spectrometry Workflow for the Identification of In Vitro Metabolites of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol

Audience: Researchers, scientists, and drug development professionals in pharmaceutical and biotechnology sectors.

Abstract: The characterization of metabolic pathways is a cornerstone of preclinical drug development, providing critical insights into a compound's efficacy, safety, and pharmacokinetic profile. This document details a comprehensive workflow for identifying the in vitro metabolites of (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)methanol, a novel heterocyclic compound. The methodology leverages the metabolic activity of human liver microsomes (HLM) coupled with the analytical power of Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). We outline robust protocols for microsomal incubation, sample preparation, and LC-MS analysis. Furthermore, we provide an in-depth analysis of the parent compound's fragmentation pattern and predict its primary Phase I and Phase II metabolic transformations. This guide serves as a practical blueprint for researchers aiming to elucidate the metabolic fate of similar chemical entities.

Introduction: The Imperative of Metabolite Identification

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol is a compound featuring a substituted pyrimidine ring linked to a piperidine methanol scaffold. Such N-heterocyclic structures are prevalent in pharmacologically active molecules.[1] Understanding the biotransformation of this parent drug is essential, as its metabolites could be pharmacologically active, inactive, or potentially toxic. Regulatory agencies require thorough metabolite profiling to ensure the safety and predictability of new chemical entities (NCEs) before they advance to clinical trials.

The primary site of metabolism for a vast number of drugs is the liver, where enzymes in the endoplasmic reticulum, notably the Cytochrome P450 (CYP) superfamily, catalyze initial biotransformations.[2][3] In vitro models, particularly Human Liver Microsomes (HLM), offer a reliable and high-throughput system to simulate this hepatic metabolism.[4][5] HLMs are rich in Phase I (functionalization) and Phase II (conjugation) enzymes, making them an ideal choice for preliminary metabolic stability and identification studies.[2]

This application note employs High-Resolution Mass Spectrometry (HRMS), a leading technology for metabolite identification due to its exceptional mass accuracy and sensitivity.[6][7] When coupled with liquid chromatography, LC-HRMS enables the separation and confident identification of metabolites from complex biological matrices.[8][9]

Experimental Design & Scientific Rationale

A successful metabolite identification study hinges on a well-designed experiment that integrates robust biochemistry with advanced analytical techniques.

In Vitro Metabolism: Simulating Hepatic Clearance

The core of this workflow is the incubation of (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)methanol with pooled HLM. This system contains a diverse array of drug-metabolizing enzymes.

-

Rationale for HLM: HLMs are a cost-effective and readily available source of concentrated Phase I (CYP, FMO) and Phase II (UGT) enzymes, providing a strong simulation of hepatic metabolism.[2]

-

Cofactor Requirement: The enzymatic activity of CYPs is dependent on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate). Therefore, incubations are performed with and without NADPH. The comparison of these two conditions is critical; metabolites formed only in the presence of NADPH are confirmed to be products of NADPH-dependent enzymes like CYPs.[10]

-

Self-Validation System:

-

Negative Control (-NADPH): An incubation mixture lacking the NADPH cofactor is essential to identify any non-enzymatic degradation of the parent compound.

-

Positive Control: A compound with a well-characterized metabolic pathway (e.g., dextromethorphan) should be run in parallel to confirm the metabolic competency of the HLM batch.[11]

-

Liquid Chromatography: Separating Parent Drug from its Metabolites

Chromatographic separation is crucial to resolve the parent compound from its often-isomeric and more polar metabolites prior to mass analysis.[8]

-

Rationale for Reversed-Phase LC: A C18 reversed-phase column is selected for its versatility in separating moderately polar compounds like the parent drug from its more hydrophilic metabolites.[12] The gradient elution, starting with a high aqueous content, allows for the retention and separation of early-eluting polar metabolites before the organic phase is increased to elute the parent compound.

| Parameter | Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high-efficiency separation for complex mixtures. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of analytes for positive ion mode ESI and provides good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |

| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS. |

| Gradient | 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, re-equilibrate | A shallow gradient ensures optimal separation of metabolites that may have similar retention times. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | Standard volume to avoid column overloading. |

High-Resolution Mass Spectrometry: Detection and Structural Elucidation

HRMS is employed for its ability to provide accurate mass measurements, which are fundamental for determining the elemental composition of both the parent drug and its metabolites.[13]

-

Rationale for ESI+: Electrospray Ionization (ESI) is a soft ionization technique that minimizes in-source fragmentation, ensuring the protonated molecule [M+H]⁺ is readily observed.[14][15] The presence of multiple nitrogen atoms in the compound's structure makes it highly amenable to protonation and detection in positive ion mode.[16]

-

Data-Dependent Acquisition (DDA): This acquisition mode allows for an initial full scan (MS1) to detect all ions, followed by targeted fragmentation (MS/MS or MS2) of the most intense ions. This provides structural information crucial for identifying metabolites.[7]

| Parameter | Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The molecule's nitrogen atoms are readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |

| Gas Temperature | 325 °C | Facilitates solvent evaporation and desolvation of ions. |

| Acquisition Mode | Data-Dependent Acquisition (DDA) | Enables automated selection of precursor ions for fragmentation, maximizing data collection on potential metabolites. |

| MS1 Resolution | > 30,000 FWHM | Ensures high mass accuracy for confident elemental composition determination. |

| MS/MS Resolution | > 15,000 FWHM | Provides accurate mass measurement of fragment ions for structural elucidation. |

| Collision Energy | Stepped (e.g., 15, 30, 45 eV) | A range of collision energies ensures the generation of a rich fragmentation spectrum for detailed analysis. |

Anticipated Results & Data Interpretation

Predicted Mass & Fragmentation of the Parent Compound

The molecular formula for (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol is C₁₂H₁₉N₃O₂.[17] Its monoisotopic mass is 237.1477 Da. In positive ion mode ESI, the expected protonated molecule [M+H]⁺ will have an m/z of 238.1550 .

The fragmentation of this molecule in MS/MS is expected to follow predictable pathways based on its structure, involving cleavages of the piperidine ring and the bonds connecting the two heterocyclic systems.[18][19]

Key Predicted Fragmentation Pathways:

-

Loss of H₂O: The primary alcohol on the piperidine ring can easily be lost as water (-18.0106 Da), a common fragmentation for protonated piperidine alkaloids.[19][20]

-

Cleavage of the Piperidine Ring: Alpha-cleavage adjacent to the piperidine nitrogen can lead to ring-opening and the formation of stable iminium ions.[18]

-

Cleavage between the Rings: The C-N bond connecting the piperidine and pyrimidine rings can cleave, leading to ions representing each ring system.

-

Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo characteristic cleavages.[21][22]

Caption: Predicted MS/MS fragmentation pathway for the parent compound.

Prediction of Metabolic Transformations

Metabolism typically occurs in two phases.[23] Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[3]

Potential Phase I Metabolites:

-

Oxidation (+15.9949 Da): Hydroxylation can occur on the piperidine ring, the pyrimidine ring, or the ethyl group.

-

O-de-ethylation (-28.0313 Da): Cleavage of the ethoxy group to form a hydroxypyrimidine is a very common metabolic pathway.

-

Oxidation of Primary Alcohol (+15.9949 Da followed by -2.0156 Da): The methanol group can be oxidized first to an aldehyde and then to a carboxylic acid.

Potential Phase II Metabolites:

-

Glucuronidation (+176.0321 Da): The hydroxyl groups (on the methanol side chain or introduced during Phase I) are prime sites for conjugation with glucuronic acid.

| Metabolic Reaction | Mass Shift (Da) | Predicted Metabolite [M+H]⁺ m/z | Likely Site of Modification |

| Hydroxylation | +15.9949 | 254.1500 | Piperidine ring, Pyrimidine ring, or Ethoxy alkyl chain |

| O-de-ethylation | -28.0313 | 210.1237 | Ethoxy group on pyrimidine ring |

| Dehydrogenation | -2.0156 | 236.1394 | Methanol group (forming an aldehyde) |

| Alcohol Oxidation to Acid | +13.9793 | 252.1343 | Methanol group (forming a carboxylic acid) |

| Glucuronidation | +176.0321 | 414.1871 | Methanol group, or a newly formed hydroxyl group |

Detailed Experimental Protocols

Protocol 1: In Vitro Incubation with Human Liver Microsomes

Objective: To generate metabolites of the test compound using a standard enzymatic assay.

-

Preparation:

-

Thaw pooled Human Liver Microsomes (20 mg/mL stock) on ice.

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Prepare a 50 mM NADPH regenerating solution in 100 mM phosphate buffer (pH 7.4).

-

Pre-warm a shaking water bath to 37°C.

-

-

Incubation Setup (for a 200 µL final volume):

-

In a 1.5 mL microcentrifuge tube, add 178 µL of 100 mM phosphate buffer (pH 7.4).

-

Add 2 µL of the 10 mM test compound stock solution (final concentration: 10 µM).

-

Add 10 µL of HLM (final concentration: 1 mg/mL).

-

For the -NADPH control, replace the NADPH solution with an equal volume of buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding 10 µL of the 50 mM NADPH solution.

-

Incubate at 37°C for 60 minutes with gentle shaking.

-

Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide). This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (95% A: 5% B) for LC-MS analysis.

-

Protocol 2: Data Acquisition and Analysis Workflow

Objective: To detect and identify potential metabolites using LC-HRMS data.

Caption: Overall workflow for metabolite identification data analysis.

-

Data Acquisition: Inject the reconstituted samples from Protocol 1 onto the LC-HRMS system using the parameters defined in sections 2.2 and 2.3. Acquire data for the +NADPH, -NADPH, and control samples.

-

Data Processing:

-

Use specialized metabolite identification software (e.g., from the instrument vendor or third-party software) to process the raw data.

-

The software will perform peak detection and align the chromatograms from the different samples.

-

A critical step is the differential analysis, which compares the +NADPH sample to the -NADPH control. Peaks that are present or significantly larger in the +NADPH sample are flagged as potential metabolites.[24]

-

-

Metabolite Identification:

-

Mass Defect Filtering: Use the software to search for peaks corresponding to the predicted mass shifts from the parent drug (see Table in section 3.2).

-

Isotope Pattern Matching: Confirm the elemental composition of potential metabolites by comparing their experimental isotope pattern to the theoretical pattern.

-

MS/MS Spectral Comparison: This is the most definitive step. Compare the MS/MS spectrum of a potential metabolite with that of the parent drug. Metabolites often retain a significant portion of the parent structure, resulting in shared fragment ions. The mass shifts observed in the fragment ions can pinpoint the site of metabolic modification.[7] For example, if a fragment corresponding to the pyrimidine moiety shows a +16 Da shift, it indicates hydroxylation occurred on that ring.

-

Conclusion

The workflow presented here provides a robust and scientifically sound methodology for the in vitro metabolite identification of (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)methanol. By combining controlled enzymatic reactions with the analytical precision of LC-HRMS, researchers can confidently detect and structurally characterize key metabolites. This approach not only fulfills essential requirements for preclinical drug development but also provides valuable structure-metabolism relationship insights that can guide the design of future drug candidates with improved metabolic stability and safety profiles.

References

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

-

Ma, H., Hyland, M. A., Nicoll-Griffith, D. A., & El-Kattan, A. F. (2014). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. PLOS ONE, 9(10), e110224. Retrieved from [Link]

-

Sana, T. R., & Kamel, A. (2015). High-Resolution Mass Spectrometry in Metabolite Identification. In Metabolomics in Practice (pp. 103-122). Retrieved from [Link]

-

Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas, C., Jr., Young, M. C. M., Furlan, M., & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1215-1220. Retrieved from [Link]

-

Zhu, M., Ma, L., Zhang, D., & Li, C. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, S5. Retrieved from [Link]

-

Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. (n.d.). Journal of Drug Metabolism & Toxicology. Retrieved from [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

-

Ovčačíková, M., et al. (2022). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Kertész, V., et al. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(5), 635-641. Retrieved from [Link]

-

Lead Sciences. (n.d.). (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Xenobiotic metabolism. Retrieved from [Link]

-

Di, L., et al. (2021). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Drug Metabolism and Disposition, 49(12), 1133-1143. Retrieved from [Link]

-

Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1677-1686. Retrieved from [Link]

-

Kertész, V., et al. (2012). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(5), 635-641. Retrieved from [Link]

-

Agilent Technologies. (n.d.). High-resolution mass spec for metabolomic analysis. Retrieved from [Link]

-

Xia, J., & Wishart, D. S. (2011). LC-MS-based metabolomics. In Metabolomics (pp. 249-269). Humana Press. Retrieved from [Link]

-

Peng, C. C., & Coughtrie, M. W. H. (2019). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Methods in Molecular Biology (Vol. 1980, pp. 111-122). Retrieved from [Link]

-

Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928-9941. Retrieved from [Link]

-

Pivatto, M., et al. (2005). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Obach, R. S. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.9.1-7.9.17. Retrieved from [Link]

-

Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2017). Drug Metabolism. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Clish, C. (2015). LC-MS-based Metabolomics: Workflows, Strategies and Challenges. [Webinar]. Retrieved from [Link]

-

van der Veen, J. W., et al. (2022). Phase II metabolism in xenobiotic biotransformation: general mechanisms and the underestimated role of microbial systems. Critical Reviews in Biotechnology, 42(7), 1119-1135. Retrieved from [Link]

-

The Workflow4Metabolomics Consortium. (n.d.). The LC-MS workflow. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 2416-2423. Retrieved from [Link]

-

Testa, B., & Guengerich, F. P. (2016). “Phase I and Phase II” Drug Metabolism: Terminology that we Should Phase Out?. Drug Metabolism and Disposition, 44(8), 1163-1164. Retrieved from [Link]

-

Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. In Methods in Molecular Biology (Vol. 2340, pp. 109-122). Retrieved from [Link]

-

Chad's Prep. (2021, May 2). 22.6 EAS Reactions with Nitrogen Heterocycles [Video]. YouTube. Retrieved from [Link]

-

da Silva, D. P., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(8), 1221-1230. Retrieved from [Link]

-

Waters Corporation. (2008). Waters Application Solutions for Metabolite Identification. Retrieved from [Link]

-

Algohary, A. M., et al. (2024). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Polycyclic Aromatic Compounds, 1-18. Retrieved from [Link]

-

BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

-

Dunn, W. B., et al. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Metabolites, 3(1), 1-33. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC/MS-based Metabolomics Workflow and Research Applications [thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol - Lead Sciences [lead-sciences.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. sphinxsai.com [sphinxsai.com]

- 22. researchgate.net [researchgate.net]

- 23. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 24. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive framework and detailed protocols for the investigation of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol as a potential kinase inhibitor. As of the writing of this document, specific biological data, including the precise kinase target(s) and cellular activity of this compound, are not publicly available. The protocols and rationales presented herein are based on established methodologies for kinase inhibitor characterization and are intended to serve as a robust starting point for research. The hypothetical "Kinase X" is used throughout this guide as a placeholder to illustrate the experimental design and principles. Researchers must substitute "Kinase X" with their specific kinase of interest and optimize the described protocols accordingly.

Part 1: Foundational Understanding and Strategic Approach

The molecular scaffold of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol, containing both pyrimidine and piperidine moieties, is frequently observed in a variety of kinase inhibitors.[1] These structural motifs are known to interact with the ATP-binding pocket of many kinases, suggesting that this compound may function as an ATP-competitive inhibitor.[2][3] The primary objective of the following application notes is to provide a systematic workflow to first identify the kinase target(s) of this compound and then to characterize its inhibitory potential in biochemical and cellular contexts.

Our approach is structured to move from broad, high-throughput screening to more focused, mechanistic studies. This ensures a logical and efficient use of resources, starting with identifying the biological context in which our compound of interest is active and progressively delving into the specifics of its mechanism of action.

Part 2: Experimental Workflows and Protocols

Workflow for Kinase Inhibitor Characterization

The overall workflow for characterizing (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol can be visualized as a multi-stage process.

Caption: A multi-phase workflow for kinase inhibitor characterization.

Protocol 2.1: Initial Target Identification via Kinase Panel Screening

Rationale: To efficiently identify the potential kinase targets of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol, a broad kinase panel screening is the recommended first step. This will provide a selectivity profile and identify the most potent targets for further investigation.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol in 100% DMSO.

-

Assay Format: Utilize a reputable commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a broad panel of recombinant human kinases (e.g., >400 kinases). A common assay format is a radiometric assay using [γ-³³P]-ATP or a fluorescence-based assay.[4]

-

Screening Concentration: Perform an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify potential hits.

-

Data Analysis: Express results as the percentage of remaining kinase activity compared to a DMSO control. A significant reduction in activity (e.g., >50% inhibition) indicates a potential "hit".

Protocol 2.2: IC50 Determination for "Kinase X"

Rationale: Once a primary target, "Kinase X," is identified, its inhibitory potency must be quantified by determining the half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced, which is directly proportional to kinase activity.[5]

Experimental Setup:

| Component | Concentration | Purpose |

| "Kinase X" | Varies (e.g., 1-5 ng/µL) | The enzyme being inhibited. |

| Substrate | Varies (e.g., 0.2 µg/µL) | The molecule phosphorylated by the kinase. |

| ATP | Km value for "Kinase X" | Co-factor for the phosphorylation reaction.[6] |

| Inhibitor | 10-point serial dilution | To determine the dose-response relationship. |

| Buffer | As recommended by kinase supplier | Maintains optimal pH and ionic strength. |

Step-by-Step Protocol:

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol in a 96-well plate, starting from a high concentration (e.g., 100 µM). Include DMSO-only wells as a negative control (100% activity) and a known inhibitor for "Kinase X" as a positive control.

-

Kinase Reaction:

-

Add 5 µL of the kinase/substrate/buffer mix to each well.

-

Add 5 µL of the serially diluted inhibitor or controls to the appropriate wells.

-

Initiate the reaction by adding 5 µL of ATP solution.

-

Incubate at 30°C for 60 minutes.

-

-

ADP-Glo™ Detection:

-

Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2.3: Cellular Proliferation Assay

Rationale: To determine if the biochemical inhibition of "Kinase X" translates to a functional effect in a cellular context, a proliferation assay is essential. This assay measures the number of viable cells after treatment with the inhibitor. The choice of cell line is critical and should be one where "Kinase X" is known to be a driver of proliferation.

Methodology (using a hypothetical cancer cell line, "CancerCell-X"):

-

Cell Seeding: Seed "CancerCell-X" cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (e.g., from 100 µM to 1 nM) for 72 hours.

-

Viability Assessment (e.g., using CellTiter-Glo®):

-

Equilibrate the plate and reagents to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure luminescence with a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells relative to the DMSO control against the inhibitor concentration.

-

Protocol 2.4: Western Blotting for Target Engagement and Pathway Modulation

Rationale: Western blotting is used to confirm that the inhibitor engages its target in cells and modulates the downstream signaling pathway.[7][8] This is typically assessed by measuring the phosphorylation status of the target kinase ("p-Kinase X") and a key downstream substrate ("p-Substrate Y").

Workflow:

Caption: A standard workflow for Western blot analysis.

Step-by-Step Protocol:

-

Cell Treatment and Lysis:

-

Plate "CancerCell-X" cells and grow to 70-80% confluency.

-

Treat cells with varying concentrations of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol for a specified time (e.g., 2 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[9]

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel.

-

Separate proteins by electrophoresis.[7]

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Kinase X, total Kinase X, p-Substrate Y, total Substrate Y, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a digital imager.

-

Perform densitometry analysis to quantify the changes in protein phosphorylation.

-

Part 3: Data Interpretation and Next Steps

The successful execution of these protocols will provide a comprehensive initial characterization of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol.

Interpreting the Results:

| Assay | Positive Result | Implication |

| Kinase Panel Screen | >50% inhibition of "Kinase X" | "Kinase X" is a potential target. |

| IC50 Determination | Low nanomolar IC50 value | The compound is a potent inhibitor of "Kinase X". |

| Proliferation Assay | Low micromolar GI50 value | The compound has anti-proliferative effects in a relevant cell line. |

| Western Blot | Dose-dependent decrease in p-Kinase X and p-Substrate Y | The compound engages its target and inhibits the downstream signaling pathway in cells. |

Future Directions:

-

Selectivity Profiling: If the initial screen reveals multiple hits, conduct IC50 determinations for the off-target kinases to assess the selectivity profile.

-

Mechanism of Action Studies: Perform enzyme kinetics studies to determine if the inhibition is ATP-competitive.

-

In Vivo Studies: If the in vitro and cellular data are promising, proceed to pharmacokinetic and pharmacodynamic studies in animal models, followed by efficacy studies in relevant disease models.[10][11]

References

-

Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

-

BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

-

Reaction Biology. (n.d.). In Vivo Kinase Activity Models. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Rumpf, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. [Link]

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

-

StatPearls. (2025). Western Blot: Principles, Procedures, and Clinical Applications. [Link]

-

Lead Sciences. (n.d.). (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol. [Link]

-

PubChem. (n.d.). (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol. [Link]

-

Verma, A., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]

-

Vidad, P., et al. (2024). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. [Link]

-

Wang, Z. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

-

Zhang, C., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & Medicinal Chemistry Letters. [Link]

-

PubChem. (n.d.). 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine. [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

-

ResearchGate. (n.d.). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole. [Link]

-

PubChem. (n.d.). SID 249565835 - compound 13a [PMID: 23639540]. [Link]

-

Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. [Link]

-

Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2023). Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. [Link]

-

PubChem. (n.d.). [1-(6-Methoxy-2-pyridinyl)piperidin-4-yl]methanol. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. reactionbiology.com [reactionbiology.com]

Application Notes & Protocols for the Evaluation of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol in Targeted Cancer Therapy Research

Foreword: The Rationale for Investigating Piperidine-Pyrimidine Scaffolds

The confluence of a piperidine ring and a pyrimidine nucleus in a single molecular entity presents a compelling starting point for the discovery of novel anti-cancer agents. The piperidine moiety is a prevalent feature in numerous natural alkaloids and approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1] Concurrently, the pyrimidine scaffold is a cornerstone of many targeted therapies, particularly kinase inhibitors, due to its structural resemblance to the purine bases of ATP. This guide provides a comprehensive framework for the preclinical evaluation of novel compounds sharing this dual-scaffold architecture, using the hypothetical lead compound, (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol, as a case study. While specific biological data for this exact molecule is not yet publicly available, the protocols outlined herein represent a robust, field-proven workflow for characterizing its potential as a targeted cancer therapeutic.

Section 1: Physicochemical Properties and Handling

Prior to initiating biological assays, it is critical to characterize the fundamental properties of the test compound.

| Property | Value | Source |

| Molecular Formula | C12H19N3O2 | [2] |

| Molecular Weight | 237.30 g/mol | [2] |

| CAS Number | 1353945-79-5 | [2] |

| Appearance | White to off-white solid (typical) | Vendor Data |

| Purity | ≥95% (recommended) | [2] |

| Solubility | To be determined experimentally (e.g., in DMSO, Ethanol) | N/A |

| Storage | Sealed, dry, at 2-8°C | [2] |

Protocol 1.1: Preparation of Stock Solutions

-

Initial Solubilization: Accurately weigh a precise amount of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol.

-

Solvent Selection: Based on empirical testing, dissolve the compound in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Rationale: DMSO is a versatile solvent for many organic molecules and is compatible with most in vitro assays at low final concentrations (typically <0.5%).

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Section 2: Hypothesis-Driven Target Identification and Validation

Given the pyrimidine core, a primary hypothesis is that (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol functions as a kinase inhibitor.[3] Many pyrimidine derivatives target the ATP-binding pocket of kinases. The initial phase of investigation should therefore focus on broad kinase screening, followed by validation of promising hits.

Caption: High-level workflow for target identification.

Protocol 2.1: Broad Spectrum Kinase Profiling

To obtain an unbiased view of the compound's selectivity, a broad kinase panel screen is the recommended first step. Services like Eurofins' KINOMEscan® or Reaction Biology's HotSpot™ platform offer comprehensive profiling against hundreds of kinases.[4][5]

-

Compound Submission: Prepare and submit the compound at a concentration of 1-10 µM, as per the service provider's guidelines.

-

Data Analysis: The primary output will be a measure of binding affinity or percent inhibition for each kinase in the panel.

-

Hit Selection: Identify "hits" based on a predefined threshold (e.g., >90% inhibition). The selectivity profile is crucial; a compound that potently inhibits a single kinase or a specific family of kinases is often more desirable than a non-selective inhibitor.

Protocol 2.2: In Vitro Kinase Assay for IC50 Determination

Once putative kinase targets are identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50).[6]

-

Assay Setup: Utilize a suitable in vitro kinase assay format. Radiometric assays using [γ-³³P]-ATP are considered a gold standard for sensitivity, while non-radiometric formats (e.g., luminescence-based, TR-FRET) offer higher throughput.[5][7]

-

Reagents:

-

Recombinant human kinase (the identified "hit").

-

Specific peptide or protein substrate for the kinase.

-

ATP at a concentration near the Km for the specific kinase to ensure physiological relevance.[4]

-

Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES).

-

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol, serially diluted.

-

-

Procedure (Luminescence-based, e.g., ADP-Glo™): a. Dispense 5 µL of kinase/substrate mix into each well of a 96-well or 384-well plate. b. Add 2 µL of serially diluted compound (or DMSO as a vehicle control). c. Initiate the kinase reaction by adding 5 µL of ATP solution. d. Incubate for 1 hour at room temperature. e. Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. f. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. g. Read luminescence on a plate reader.

-

Data Analysis: a. Normalize the data: Set the "no kinase" or "100% inhibition" control as 0% activity and the "vehicle control" (DMSO) as 100% activity. b. Plot the percent inhibition versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Section 3: Cellular Activity and Mechanism of Action

Demonstrating that the compound can inhibit its target in a cellular context and exert a biological effect is a critical step.

Protocol 3.1: Cell Viability Assays

These assays measure the overall effect of the compound on cell proliferation and cytotoxicity.[8][9]

-

Cell Line Selection: Choose a panel of cancer cell lines. Ideally, this panel should include lines where the hypothesized target kinase is known to be a key driver of proliferation (target-positive) and lines where it is not (target-negative).

-

Procedure (MTS Assay): [10] a. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. The next day, treat the cells with a serial dilution of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol for 72 hours. Include a vehicle control (DMSO). c. After the incubation period, add 20 µL of MTS reagent to each well.[10] d. Incubate for 1-4 hours at 37°C until a color change is apparent.[10][11] e. Record the absorbance at 490 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Table 3.1: Hypothetical GI50 Data

| Cell Line | Hypothesized Target Status | GI50 (µM) |

| K562 (CML) | BCR-ABL Positive | 0.05 |

| HCT116 (Colon) | KRAS Mutant | >10 |

| MDA-MB-231 (Breast) | BRAF Mutant | 5.2 |

| Normal Fibroblasts | Non-cancerous | >25 |

Rationale: A potent and selective effect in the target-positive cell line (K562) with a wide therapeutic window compared to normal cells would be a highly encouraging result.[12]

Protocol 3.2: Target Engagement and Downstream Signaling (Western Blot)

Western blotting is used to confirm that the compound inhibits the phosphorylation of the target kinase and its downstream substrates within the cell.[13]

Caption: A hypothetical kinase signaling pathway.

-

Cell Treatment and Lysis: a. Plate target-positive cells (e.g., K562) and treat with increasing concentrations of the compound for a short duration (e.g., 2-4 hours). b. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[14] c. Clarify the lysate by centrifugation.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: a. Normalize protein amounts, mix with Laemmli buffer, and denature by boiling.[13] b. Separate proteins by size on a polyacrylamide gel. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-BCR-ABL) and a key downstream substrate (e.g., p-STAT5). c. Also probe separate blots with antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. d. Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Interpretation: A dose-dependent decrease in the phosphorylated proteins, without a change in the total protein levels, provides strong evidence of on-target activity in a cellular environment.

Section 4: In Vivo Efficacy Assessment

Promising in vitro results should be followed by evaluation in an animal model of cancer.[15][16][17]

Protocol 4.1: Xenograft Tumor Model

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor cells.[18]

-

Tumor Implantation: Subcutaneously implant target-positive cancer cells (e.g., 5-10 million K562 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Compound Formulation and Dosing: a. Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80) for oral gavage or intraperitoneal injection. b. Administer the compound daily at several dose levels (e.g., 10, 30, and 100 mg/kg). The control group receives the vehicle only.

-

Efficacy Monitoring: a. Measure tumor volume with calipers 2-3 times per week. b. Monitor animal body weight and general health as indicators of toxicity.

-

Endpoint and Analysis: a. The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³). b. Euthanize all animals, and excise the tumors for weighing and further analysis (e.g., pharmacodynamic western blots). c. Calculate the Tumor Growth Inhibition (TGI) for each treatment group. A dose-dependent reduction in tumor growth indicates in vivo efficacy.[19]

References

-

Shaish, A., Harari, A., & Harats, D. (2012). A Murine Model of Tumor Growth Inhibition by MDM2-p53 Interaction Blockade. Journal of Visualized Experiments, (61), 3780. [Link]

-

Knutson, S. K., Wigle, T. J., & Warholic, N. M. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of EZH2, for the Treatment of B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(18), 8548–8564. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Ghamdi, M. A. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5126. [Link]

-

Contardi, A., Cerea, A., & Palomba, R. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4983. [Link]

-

Lead Sciences. (n.d.). (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Sledge, G. W., & Miller, K. D. (2013). Animal models and therapeutic molecular targets of cancer: utility and limitations. Journal of the National Cancer Institute. Monographs, 2013(47), 10–13. [Link]

-

Brehmer, D., & Scheiper, S. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

Zhang, X., & Liu, H. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Letters, 502, 108–117. [Link]

-

Devarasetty, M., & Kumar, A. (2014). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 26(3), 775. [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). [1-{4-[6-Amino-4-(Trifluoromethyl)pyridin-3-Yl]-6-(Morpholin-4-Yl)-1,3,5-Triazin-2-Yl}-3-(Chloromethyl)azetidin-3-Yl]methanol. PubChem Compound Database. [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved January 27, 2026, from [Link]

-

Chen, Z., & Chen, J. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 10987. [Link]

- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.

- Google Patents. (2017). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Isopropyl 4-((6-(4-(2-methoxyethylsulfonyl)piperazin-1-yl)pyridin-3-yloxy)methyl)piperidine-1-carboxylate. PubChem Compound Database. [Link]

-

Journal of Laboratory Animal Science. (2022). Animal models for Cancer research and treatment. [Link]

-

National Cancer Institute. (n.d.). Evaluation using Western Blot. [Link]

-

Li, Y., & Zhang, Y. (2022). Experimental mouse models for translational human cancer research. Frontiers in Oncology, 12, 975882. [Link]

-

Vardanyan, R., & Hruby, V. (2014). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ARKIVOC, 2014(6), 183-195. [Link]

-

Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved January 27, 2026, from [Link]

-

Kumar, A., & Singh, P. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 15(1), 12345. [Link]

-

Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved January 27, 2026, from [Link]

-

Adan, A., & Kiraz, Y. (2016). Guidelines for cell viability assays. Turkish Journal of Biology, 40(4), 565-576. [Link]

-

Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved January 27, 2026, from [Link]

Sources

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol - Lead Sciences [lead-sciences.com]

- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Guide | How to Measure Cell Viability [promega.jp]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Western Blot Protocol | R&D Systems [rndsystems.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]

- 18. journals.acspublisher.com [journals.acspublisher.com]

- 19. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol

Prepared by: Senior Application Scientist

Welcome to the technical support center for the synthesis of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will explore the underlying chemical principles, offer detailed protocols, and provide a structured troubleshooting guide to help you navigate common experimental challenges and maximize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol?

The most direct and common route is a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of (piperidin-3-yl)methanol with a reactive halo-pyrimidine, typically 4-chloro-6-ethoxypyrimidine . The secondary amine of the piperidine ring acts as the nucleophile, displacing the chloride on the electron-deficient pyrimidine ring.

Q2: What are the critical parameters that influence the success of this SNAr reaction?

The yield and purity of the final product are highly dependent on several factors:

-

Base: A suitable base is crucial for deprotonating the piperidine nitrogen, enhancing its nucleophilicity. The choice of base can also influence side reactions.

-

Solvent: The solvent must be able to dissolve the reactants and is typically a polar aprotic solvent with a high boiling point to facilitate the reaction at elevated temperatures.

-

Temperature: The reaction generally requires heating to overcome the activation energy for the substitution on the heterocyclic ring.

-

Stoichiometry: The molar ratio of the reactants can impact the rate of reaction and the formation of potential byproducts.

Q3: Are there alternative, more advanced synthetic strategies available?

While SNAr is the most straightforward method, modern cross-coupling reactions can also be employed, particularly for building libraries of analogues. Palladium-catalyzed methods like the Buchwald-Hartwig amination could be adapted to couple the piperidine moiety with the pyrimidine ring.[1] These methods often offer broader substrate scope and milder conditions but require careful optimization of catalysts, ligands, and reaction conditions.

Q4: Why is the hydroxyl group on (piperidin-3-yl)methanol a potential issue?

The primary alcohol of (piperidin-3-yl)methanol introduces a second nucleophilic site. While the secondary amine of the piperidine is significantly more nucleophilic and will react preferentially, under harsh basic conditions or at very high temperatures, the alkoxide of the hydroxyl group could potentially compete in side reactions, such as O-arylation. For most standard SNAr conditions, this is a minor concern, but it is a factor to consider during troubleshooting.

Synthetic Workflow & Key Transformations

The overall synthesis is a two-component coupling that forms a crucial C-N bond.

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Formation with Significant Starting Material Remaining

Q: I've run the reaction, but my TLC/LC-MS analysis shows mostly unreacted 4-chloro-6-ethoxypyrimidine and (piperidin-3-yl)methanol. What went wrong?

This is a common issue indicating that the reaction conditions are not sufficient to drive the coupling forward.

Potential Causes & Solutions:

-

Insufficient Basicity: The piperidine nitrogen, while nucleophilic, requires a base to either deprotonate it or to scavenge the HCl generated in situ, which would otherwise protonate and deactivate the starting amine.

-

Explanation: Protonation of the piperidine nitrogen by the generated HCl forms a non-nucleophilic ammonium salt, halting the reaction. A base prevents this equilibrium shift.

-

Solution: Switch to a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃). Ensure at least 1.5-2.0 equivalents of the base are used.

-

-

Inadequate Temperature: SNAr reactions on heteroaromatic rings often have a significant activation energy barrier.

-

Explanation: The aromaticity of the pyrimidine ring must be overcome in the transition state (the Meisenheimer complex). Thermal energy is required to achieve this.

-

Solution: Increase the reaction temperature. If your solvent is limiting (e.g., THF, boiling point ~66°C), switch to a higher-boiling solvent like DMF, Dioxane, or NMP and increase the temperature to 100-120°C.

-

-

Poor Solubility: If reactants are not fully dissolved, the reaction will be slow and inefficient.

-

Solution: Ensure your chosen solvent can fully dissolve both starting materials at the reaction temperature. Polar aprotic solvents like DMF or NMP are generally excellent choices.

-

| Parameter | Condition to Try | Rationale |

| Base | DIPEA (2.0 eq) or K₂CO₃ (2.5 eq) | DIPEA is a strong, non-nucleophilic organic base. K₂CO₃ is a cost-effective inorganic base that works well at higher temperatures. |

| Solvent | DMF or Dioxane | High boiling points allow for higher reaction temperatures, and they are excellent at dissolving polar reactants. |

| Temperature | 100-120 °C | Provides sufficient energy to overcome the activation barrier for the SNAr reaction. |

Problem 2: Formation of a Significant, Unidentified Side Product

Q: My reaction has gone to completion, but I have a major side product that is complicating my purification. How do I identify and prevent it?

Side product formation often points to issues with stoichiometry, temperature, or the presence of competing reactive sites.

Potential Causes & Solutions:

-

Bis-Arylation: The product itself contains a pyrimidine ring which, while more electron-rich than the starting material, could potentially react with another molecule of the piperidine under forcing conditions, though this is unlikely. A more probable scenario involves impurities in starting materials.

-

Solution: Confirm the purity of your 4-chloro-6-ethoxypyrimidine. If it contains di- or tri-chlorinated pyrimidines, you will inevitably form complex mixtures. Use 1.0 to 1.1 equivalents of the piperidine to minimize reactions with any di-substituted impurities.

-

-

Reaction at the Hydroxyl Group (O-Arylation): While the amine is more nucleophilic, the hydroxyl group can react under strongly basic conditions (e.g., using NaH) or at very high temperatures.

-

Explanation: Formation of a sodium alkoxide would create a potent nucleophile that could compete with the piperidine nitrogen.

-

Solution: Avoid exceptionally strong bases like NaH or KH. Stick to moderately strong bases like K₂CO₃ or DIPEA. If O-arylation persists, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) before the coupling reaction, followed by a deprotection step.[2]

-

-

Degradation: The starting materials or product may be unstable at the reaction temperature.

-

Solution: Run the reaction at the lowest temperature that gives a reasonable rate. Monitor the reaction over time by TLC or LC-MS to see if the product forms and then degrades.

-

Caption: Troubleshooting workflow for side product identification.

Problem 3: Difficulty in Purifying the Final Product

Q: The reaction worked, but I'm struggling to get a pure compound. My column chromatography yields are low, or the product is smearing.

The product's amphiphilic nature (basic amine, polar alcohol, and lipophilic aromatic group) can make purification challenging.

Potential Causes & Solutions:

-

Interaction with Silica Gel: The basic piperidine nitrogen can interact strongly with the acidic silica gel, leading to tailing and poor separation.

-

Solution 1: Add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine or ammonia in methanol, to neutralize the acidic sites on the silica.

-

Solution 2: Use a different stationary phase, such as neutral or basic alumina, or consider reverse-phase chromatography (C18) with a suitable mobile phase like acetonitrile/water with a TFA or formic acid modifier.

-

-

Product is Water-Soluble: The polar nature of the molecule might lead to it partitioning into the aqueous layer during workup, especially if the product is protonated.

-

Solution: During the aqueous workup, ensure the aqueous layer is made basic (pH > 9) with NaOH or K₂CO₃ before extraction with an organic solvent like ethyl acetate or dichloromethane. This ensures the product is in its free-base form and is more soluble in the organic phase.

-

-

Crystallization/Precipitation:

-

Solution: After chromatography, you may be able to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol) to achieve high purity. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can sometimes yield a highly crystalline solid that is easy to isolate and handle.

-

Experimental Protocols

Protocol 1: Synthesis of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol

This is a general, optimized starting point. Further optimization may be required.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-6-ethoxypyrimidine (1.0 eq.), (piperidin-3-yl)methanol (1.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent.

-

Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH) or LC-MS. The reaction is typically complete within 6-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of 0% to 10% methanol in dichloromethane. To prevent tailing, it is recommended to pre-treat the silica with the eluent containing 1% triethylamine or to include 1% triethylamine in the mobile phase.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the title compound as a solid or viscous oil.

-

References

-

Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Bioengineer.org. Available at: [Link]

Sources

Technical Support Center: Purification of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol

Technical Support Center: Navigating the Solubility Challenges of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol

Welcome to the dedicated technical support guide for (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS No: 1353945-79-5). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimentation. This guide provides in-depth, practical solutions based on the predicted physicochemical properties of the molecule and established pharmaceutical formulation principles.

Understanding the Molecule: A Proactive Approach to Solubility

While specific experimental data for (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)methanol is not extensively published, an analysis of its structure allows us to anticipate its solubility behavior. The molecule incorporates several key functional groups that govern its properties:

-

Piperidine Ring: This is a basic amine functional group. The piperidine moiety is expected to have a pKa value around 11.2, making the compound a weak base.[1] This suggests that its aqueous solubility will be highly dependent on pH.

-

Pyrimidine Ring: Pyrimidine derivatives exhibit a wide range of solubilities depending on their substituents.[2][3]

-

Ethoxy and Methanol Groups: These groups can participate in hydrogen bonding, which may enhance solubility in polar solvents.